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molecular formula C8H10OS B1598482 [2-(Methylsulfanyl)phenyl]methanol CAS No. 33384-77-9

[2-(Methylsulfanyl)phenyl]methanol

Cat. No. B1598482
M. Wt: 154.23 g/mol
InChI Key: CYHMKGIVLYBEFY-UHFFFAOYSA-N
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Patent
US07888374B2

Procedure details

To a solution of 1.00 g (6.57 mmol) of 2-methylsulfanylbenzaldehyde in 10 mL of ethanol at 0° C. was added 250 mg of NaBH4. The reaction was stirred at 0° C. for 10 min, then diluted with 50 mL of water. The aqueous suspension was extracted with diethyl ether (3×15 mL), then the combined ether layers were back extracted with brine (1×10 mL), dried over MgSO4, filtered, and concentrated in vacuo to 1.01 g (100%) of the titled compound as an oil.
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
250 mg
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][S:2][C:3]1[CH:10]=[CH:9][CH:8]=[CH:7][C:4]=1[CH:5]=[O:6].[BH4-].[Na+]>C(O)C.O>[CH3:1][S:2][C:3]1[CH:10]=[CH:9][CH:8]=[CH:7][C:4]=1[CH2:5][OH:6] |f:1.2|

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
CSC1=C(C=O)C=CC=C1
Name
Quantity
250 mg
Type
reactant
Smiles
[BH4-].[Na+]
Name
Quantity
10 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
50 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
The reaction was stirred at 0° C. for 10 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
The aqueous suspension was extracted with diethyl ether (3×15 mL)
EXTRACTION
Type
EXTRACTION
Details
the combined ether layers were back extracted with brine (1×10 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo to 1.01 g (100%) of the titled compound as an oil

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
Smiles
CSC1=C(CO)C=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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